(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O4/c25-18-5-1-17(2-6-18)13-29-14-27-23-19(24(29)32)12-28-30(23)10-9-26-22(31)8-4-16-3-7-20-21(11-16)34-15-33-20/h1-8,11-12,14H,9-10,13,15H2,(H,26,31)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKKCPYDCXJQW-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of the pyrazolo[3,4-d]pyrimidine structure suggests potential anticancer and anti-inflammatory activities. The molecular formula is , and it has a molecular weight of approximately 466.36 g/mol.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines . The bromobenzyl group in this compound may enhance its activity through specific interactions with cellular targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been documented to induce apoptosis in cancer cells by disrupting cell cycle progression .
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as α-amylase and lipase, suggesting potential applications in metabolic disorders like diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the phenyl ring or substituents on the pyrazolo-pyrimidine core can drastically alter biological activity. For example:
- Substituting electron-withdrawing groups (like bromine) enhances antiproliferative activity compared to unsubstituted analogs .
- The position of substituents on the aromatic rings significantly affects potency; para-substituted compounds often exhibit superior activity due to optimal spatial orientation for target interaction .
In Vitro Studies
In a study assessing various benzodioxole derivatives, compounds similar to our target showed promising results in inhibiting cell growth in vitro. For instance, one derivative exhibited an IC50 value of 2.57 µM against α-amylase, indicating a strong potential for managing diabetes-related conditions .
Data Summary
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antiproliferative (U-937) | 2.57 | Cancer |
| α-Amylase Inhibition | 2.593 | Diabetes |
| Lipase Inhibition | TBD | Metabolic Disorders |
Scientific Research Applications
Introduction to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
The compound This compound is a complex organic molecule that incorporates several pharmacophoric elements, including a benzo[d][1,3]dioxole ring and a pyrazolo[3,4-d]pyrimidine moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of drugs with diverse biological activities.
Medicinal Chemistry
- Antimicrobial and Antiviral Activities : Compounds with similar structures have shown promise in inhibiting microbial growth and viral replication. The presence of the pyrazolo[3,4-d]pyrimidine ring, known for its antimicrobial properties, suggests that this compound could be effective against various pathogens .
- Cancer Research : The incorporation of a bromobenzyl group may allow for the compound to interact with specific cellular targets, potentially inhibiting cancer cell proliferation. Further research is needed to explore its anticancer potential.
Neurological Disorders
- Neuroprotective Effects : The benzo[d][1,3]dioxole moiety is found in compounds with neuroprotective properties. This suggests that the compound could have applications in treating neurological disorders by protecting neurons from damage.
Inflammation and Pain Management
- Anti-inflammatory Properties : Acrylamide derivatives have been studied for their anti-inflammatory effects. This compound might exhibit similar properties, making it a candidate for the development of anti-inflammatory drugs.
Case Studies and Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and analogs with shared structural motifs or pharmacological targets.
Structural and Functional Analogues
Key Observations
Core Structure Influence: Pyrazolo[3,4-d]pyrimidinone (target compound) and pyrimido[4,5-d]pyrimidinone (Compound 3d) share fused heterocyclic cores, which are associated with kinase inhibition due to ATP-binding site mimicry . However, the pyrazole core in Compound 1 () shows anticonvulsant activity, suggesting divergent biological targets. The benzo[d][1,3]dioxol group in the target compound and D-19 () correlates with enhanced metabolic stability compared to nitro or methoxy substituents in analogs like 5012 () .
Substituent Effects :
- The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity (LogP ~3.8) relative to tert-butyl (Compound 1, LogP ~2.9) or methylpiperazine (Compound 3d, LogP ~2.1). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Acrylamide side chains (target compound and Compound 3d) are linked to covalent binding with cysteine residues in kinases, a feature exploited in irreversible inhibitors like osimertinib .
Biological Activity Trends: Compound 3d () demonstrates nanomolar kinase inhibition, suggesting the pyrimido[4,5-d]pyrimidinone scaffold is superior for ATP-binding affinity. The target compound’s pyrazolo[3,4-d]pyrimidinone core may exhibit similar potency but requires empirical validation . The absence of reported activity for the target compound contrasts with D-19’s CB2 agonism (), highlighting the need for target-specific assays .
Research Findings and Implications
- Synthetic Challenges : The acrylamide linkage in the target compound likely requires stereoselective synthesis (Z-configuration), as seen in ’s preparation of (Z)-3-(4-nitrophenyl)-N-propylacrylamide derivatives .
- Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., Compound 3d) and CNS-targeting agents (e.g., Compound 1) suggest dual applicability in oncology and neurology. However, the bromobenzyl group may introduce hepatotoxicity risks, necessitating toxicology studies .
- Unanswered Questions : The absolute configuration of the benzo[d][1,3]dioxol moiety (if chiral) and its impact on target binding remain unaddressed in the evidence. Competing enantioselective acylation (CEA) methods (as in ) could resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
